2-Methyl-6-(methylamino)benzoic acid physical and chemical properties
2-Methyl-6-(methylamino)benzoic acid physical and chemical properties
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-(methylamino)benzoic Acid and Its Isomeric Context
Abstract
This technical guide provides a comprehensive analysis of the physical and chemical properties of 2-Methyl-6-(methylamino)benzoic acid. It is important to note that this specific substitution pattern represents a compound with limited readily available data in current scientific literature. Therefore, this guide adopts a comparative and predictive approach, leveraging extensive data from its well-characterized structural isomers, primarily 2-(Methylamino)benzoic acid (N-Methylanthranilic acid) and 2-Amino-6-methylbenzoic acid (6-Methylanthranilic acid) . By analyzing the established properties of these related molecules, we can infer the expected characteristics of the title compound, providing a valuable resource for researchers in synthetic chemistry and drug development. This document covers molecular structure, physicochemical properties, proposed synthetic pathways, predictive spectroscopic analysis, and safety protocols, all grounded in authoritative references.
Introduction and Isomeric Landscape
2-Methyl-6-(methylamino)benzoic acid belongs to the family of substituted anthranilic acid derivatives. These structures are of significant interest in medicinal chemistry and material science, often serving as key building blocks or intermediates.[1] The specific placement of both a methyl group and a methylamino group on the benzoic acid scaffold can profoundly influence its electronic properties, steric profile, and intermolecular interactions, thereby dictating its physical and chemical behavior.
Given the scarcity of direct experimental data for 2-Methyl-6-(methylamino)benzoic acid, a logical, expert-driven analysis requires placing it within its isomeric landscape. The primary comparators for this guide are:
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2-(Methylamino)benzoic acid (N-Methylanthranilic acid): An isomer where the methyl group is on the amine nitrogen rather than the aromatic ring. It is extensively studied and provides a baseline for the properties of the N-methylated amino-acid moiety.[2]
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2-Amino-6-methylbenzoic acid (6-Methylanthranilic acid): An isomer that shares the C6-methyl substitution pattern but possesses a primary amine. This allows for the deconvolution of steric effects from the ring-based methyl group versus electronic effects from N-methylation.[3]
This guide will synthesize data from these isomers to build a robust, predictive profile of the title compound.
Molecular Structure and Identification
The fundamental characteristics of a molecule are dictated by its structure. The table below outlines the key identifiers for 2-Methyl-6-(methylamino)benzoic acid and its primary isomers.
| Property | 2-Methyl-6-(methylamino)benzoic acid (Target Compound) | 2-(Methylamino)benzoic acid [2][4] | 2-Amino-6-methylbenzoic acid [3] |
| Structure | ![]() | ![]() | ![]() |
| IUPAC Name | 2-Methyl-6-(methylamino)benzoic acid | 2-(Methylamino)benzoic acid | 2-Amino-6-methylbenzoic acid |
| Synonyms | N/A | N-Methylanthranilic acid | 6-Methylanthranilic acid |
| CAS Number | Not assigned/found | 119-68-6 | 4389-50-8 |
| Molecular Formula | C₉H₁₁NO₂ | C₈H₉NO₂ | C₈H₉NO₂ |
| Molecular Weight | 165.19 g/mol | 151.16 g/mol | 151.16 g/mol |
| InChIKey | (Predicted) | WVMBPWMAQDVZCM-UHFFFAOYSA-N | XHYVBIXKORFHFM-UHFFFAOYSA-N |
Note: The molecular formula and weight for the target compound differ due to the additional methyl group compared to the chosen isomers.
Physicochemical Properties: A Comparative and Predictive Analysis
The physical properties of a compound, such as melting point and solubility, are critical for its handling, purification, and formulation. The following table compares the known properties of the isomers to predict those of the target compound.
| Property | 2-(Methylamino)benzoic acid | 2-Amino-6-methylbenzoic acid | 2-Methyl-6-(methylamino)benzoic acid (Predicted) |
| Physical Form | Brown-greyish crystalline powder[5] | Solid | Crystalline Solid |
| Melting Point | 170-175 °C[4] | 128-130 °C (dec.)[3] | 140-160 °C |
| Boiling Point | 312.5 °C at 760 mmHg | N/A | >300 °C |
| Solubility | Soluble in ethanol, ether; limited solubility in water.[6] | N/A | Likely soluble in organic solvents; low water solubility. |
| pKa | pKa1: 2.86, pKa2: 4.69[7] | N/A | pKa1 ~2.5-3.0 (Carboxyl), pKa2 ~4.5-5.0 (Amine) |
Expert Analysis & Rationale for Predictions:
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Melting Point: 2-(Methylamino)benzoic acid exhibits a higher melting point than 2-Amino-6-methylbenzoic acid. This is likely due to different crystal packing and hydrogen bonding capabilities. The target compound, 2-Methyl-6-(methylamino)benzoic acid, has a secondary amine like N-methylanthranilic acid but also has the steric bulk of a methyl group at the 6-position. This steric hindrance may disrupt the efficient crystal lattice packing seen in N-methylanthranilic acid, leading to a predicted melting point that is lower than 170°C but likely higher than the 130°C of its primary amine analogue due to its higher molecular weight.
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Solubility: The presence of both a polar carboxylic acid and a moderately polar methylamino group, combined with a nonpolar aromatic ring and an additional methyl group, suggests a profile of good solubility in polar organic solvents (e.g., ethanol, DMSO) and poor solubility in water, a characteristic shared by its isomers.[6]
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pKa: The electronic effect of the methyl group at the 6-position is expected to be minimal on the acidity of the carboxylic acid and the basicity of the amine. Therefore, the pKa values are predicted to be in a similar range to those of N-methylanthranilic acid.[7]
Proposed Synthetic Pathway
While no specific synthesis for 2-Methyl-6-(methylamino)benzoic acid is readily documented, a plausible and efficient pathway can be designed based on established organic chemistry reactions and related patent literature.[8] The most logical approach involves the N-methylation of the commercially available precursor, 2-Amino-6-methylbenzoic acid.
Proposed Reaction Scheme: Reductive Amination
A robust method for N-methylation of primary amines is reductive amination. This avoids the potential for over-alkylation that can occur with agents like methyl iodide.
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Step 1: Imine Formation. 2-Amino-6-methylbenzoic acid is reacted with formaldehyde in a suitable solvent (e.g., methanol) to form an intermediate imine (or more likely, its protonated iminium ion form).
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Step 2: Reduction. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), is added in the same pot. This reagent selectively reduces the iminium ion to the desired secondary amine without reducing the carboxylic acid or the aromatic ring.
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Step 3: Workup and Purification. The reaction is quenched, and the product is extracted and purified, likely via recrystallization or column chromatography.
This one-pot procedure is highly efficient and is a standard in medicinal chemistry for its reliability and substrate tolerance.
Caption: Proposed one-pot synthesis of the target compound via reductive amination.
Predictive Spectroscopic Analysis
Spectroscopic data is essential for the structural elucidation and confirmation of a synthesized compound. Based on the proposed structure, we can predict the key features in its NMR, IR, and Mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Aromatic Protons (3H): Three signals expected in the aromatic region (~6.5-7.5 ppm). Due to the substitution pattern, they will likely appear as a triplet and two doublets, showing characteristic ortho and meta coupling.
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Carboxylic Acid Proton (1H): A very broad singlet far downfield (>10 ppm), which is exchangeable with D₂O.
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Amine Proton (1H): A broad singlet or a quartet (if coupled to the N-methyl protons), likely in the 4-6 ppm range, also D₂O exchangeable.
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N-Methyl Protons (3H): A singlet or a doublet (if coupled to the NH proton) around 2.8-3.0 ppm.
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Ring-Methyl Protons (3H): A sharp singlet around 2.3-2.5 ppm.
-
-
¹³C NMR:
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Carbonyl Carbon (1C): A signal in the 168-175 ppm range.
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Aromatic Carbons (6C): Six distinct signals expected between 110-150 ppm. The carbons attached to the functional groups (C1, C2, C6) will have characteristic shifts.
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N-Methyl Carbon (1C): A signal around 30-35 ppm.
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Ring-Methyl Carbon (1C): A signal in the aliphatic region, ~18-22 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the vibrations of its key functional groups. Data from related benzoic acids serves as an excellent reference.[9][10]
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O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
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N-H Stretch (Secondary Amine): A moderate, sharp peak located around 3300-3500 cm⁻¹.
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C-H Stretch (Aromatic/Aliphatic): Sharp peaks just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic methyl groups).
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C=O Stretch (Carbonyl): A very strong, sharp absorption band around 1680-1710 cm⁻¹.
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C=C Stretch (Aromatic Ring): Several medium-intensity peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretch (Carboxylic Acid): A strong band in the 1210-1320 cm⁻¹ region.
Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum, the following would be expected for the methyl ester of the title compound, based on data for the methyl ester of N-methylanthranilic acid[11][12]:
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Molecular Ion (M⁺): A clear peak at m/z = 165.
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Key Fragmentation:
-
Loss of the carboxyl group (-COOH, 45 Da) leading to a fragment at m/z = 120.
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Decarboxylation followed by loss of a hydrogen atom.
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Fragmentation patterns characteristic of substituted benzene rings.
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Safety and Handling
No specific Material Safety Data Sheet (MSDS) exists for 2-Methyl-6-(methylamino)benzoic acid. Therefore, it must be handled with the precautions appropriate for a novel chemical entity, and the safety data for its isomers should be used as a guide.
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Hazard Classification (based on isomers): Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
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Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.
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Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion and Future Directions
This technical guide provides a predictive but scientifically grounded overview of the physical and chemical properties of 2-Methyl-6-(methylamino)benzoic acid. By leveraging a comparative analysis of its well-documented isomers, we have established expected values for its physical constants, proposed a viable synthetic route, and detailed its anticipated spectroscopic signatures.
For researchers and drug development professionals, this document serves as a foundational reference for initiating work with this compound. The logical next step is the empirical validation of these predictions. The synthesis of 2-Methyl-6-(methylamino)benzoic acid via the proposed reductive amination pathway, followed by full characterization using NMR, IR, MS, and elemental analysis, would provide the definitive data required to confirm its structure and properties, thereby filling a gap in the current chemical literature.
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